molecular formula C11H20O B12724323 (3E)-4,8-dimethyl-3,7-nonadien-1-ol CAS No. 459-88-1

(3E)-4,8-dimethyl-3,7-nonadien-1-ol

Katalognummer: B12724323
CAS-Nummer: 459-88-1
Molekulargewicht: 168.28 g/mol
InChI-Schlüssel: DFZMKOVWHYSLQF-DHZHZOJOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3E)-4,8-dimethyl-3,7-nonadien-1-ol is an organic compound that belongs to the class of terpenoids. It is a naturally occurring alcohol found in various plants and is known for its distinctive aroma. This compound plays a significant role in the field of organic chemistry due to its unique structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-4,8-dimethyl-3,7-nonadien-1-ol can be achieved through several methods. One common approach involves the use of Grignard reagents. The reaction typically starts with the preparation of a suitable aldehyde or ketone, which is then reacted with a Grignard reagent to form the desired alcohol. The reaction conditions often include anhydrous solvents and low temperatures to ensure high yields and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve biocatalytic processes. These methods utilize enzymes to catalyze the conversion of precursor molecules into the target compound. This approach is advantageous due to its high selectivity and environmentally friendly nature .

Analyse Chemischer Reaktionen

Types of Reactions

(3E)-4,8-dimethyl-3,7-nonadien-1-ol undergoes various chemical reactions, including:

    Oxidation: This reaction converts the alcohol group into a carbonyl group, forming aldehydes or ketones.

    Reduction: The compound can be reduced to form different alcohols or hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various aldehydes, ketones, and substituted alcohols, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

(3E)-4,8-dimethyl-3,7-nonadien-1-ol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (3E)-4,8-dimethyl-3,7-nonadien-1-ol involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and inflammation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3E)-4,8-dimethyl-1,3,7-nonatriene: Similar in structure but lacks the hydroxyl group.

    (3E,7E)-homofarnesol: Another terpenoid with a similar backbone but different functional groups.

Uniqueness

(3E)-4,8-dimethyl-3,7-nonadien-1-ol is unique due to its specific arrangement of double bonds and the presence of a hydroxyl group, which imparts distinct chemical and biological properties .

Eigenschaften

CAS-Nummer

459-88-1

Molekularformel

C11H20O

Molekulargewicht

168.28 g/mol

IUPAC-Name

(3E)-4,8-dimethylnona-3,7-dien-1-ol

InChI

InChI=1S/C11H20O/c1-10(2)6-4-7-11(3)8-5-9-12/h6,8,12H,4-5,7,9H2,1-3H3/b11-8+

InChI-Schlüssel

DFZMKOVWHYSLQF-DHZHZOJOSA-N

Isomerische SMILES

CC(=CCC/C(=C/CCO)/C)C

Kanonische SMILES

CC(=CCCC(=CCCO)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.